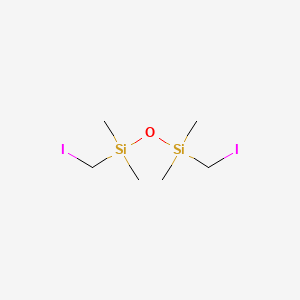

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

Description

Properties

IUPAC Name |

iodomethyl-[iodomethyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16I2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFZKJFGMZOAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CI)O[Si](C)(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16I2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292580 | |

| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2943-69-3 | |

| Record name | NSC83870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Overview

The synthesis of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane primarily involves halogen exchange reactions, starting from 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane or related disiloxane intermediates. The key methods include:

- Halogen exchange using sodium iodide in acetone

- Synthesis via hydrosilylation and subsequent functionalization

- Preparation of disiloxane precursors through Grignard reagents and hydrolysis

Halogen Exchange Method (Iodination)

3.1 Reaction Conditions and Procedure

The most direct and commonly employed method to prepare this compound is the halogen exchange reaction of 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with sodium iodide in acetone. This reaction proceeds under mild conditions, typically at 60°C for 24 hours, yielding the iodinated product with high efficiency.

| Parameter | Details |

|---|---|

| Starting material | 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane |

| Reagent | Sodium iodide (NaI) |

| Solvent | Acetone |

| Temperature | 60°C |

| Reaction time | 24 hours |

| Yield | Approximately 97% |

This method is straightforward and cost-effective, providing a high-purity product suitable for further synthetic applications.

Hydrosilylation and Subsequent Functionalization

Recent advances have introduced hydrosilylation-based protocols to synthesize bifunctional disiloxane derivatives, including 1,3-bis(iodomethyl) variants. The process involves:

- Hydrosilylation of alkenes or alkynes with 1,1,3,3-tetramethyldisiloxane under rhodium catalysis ([RhCl(cod)]2).

- Subsequent functionalization steps to introduce iodomethyl groups.

- Solvent: Toluene (1 M concentration)

- Temperature: 60°C

- Catalyst loading: 10^-4 mol Rh per mol substrate

- Atmosphere: Air

This method exhibits excellent functional group tolerance and high selectivity for (E)-isomers, with yields typically above 90%. The bifunctional disiloxanes obtained are novel compounds characterized by NMR, FT-IR, and MS methods, making them valuable building blocks for coupling agents and materials science applications.

Preparation of Disiloxane Precursors via Grignard Reagents

5.1 Organohydrogen Polysiloxane Reaction

A foundational step in preparing this compound is the synthesis of the disiloxane backbone. This is efficiently achieved by reacting organohydrogen polysiloxanes containing methylhydrogen siloxy units with methyl Grignard reagents (CH3MgX, where X = Cl, Br, I) in dialkyl ether solvents.

5.2 Hydrolysis and Purification

After the Grignard reaction, the mixture undergoes hydrolysis using water or diluted aqueous acids/bases at temperatures below 30°C to yield 1,1,3,3-tetramethyldisiloxane. The product is then dried and purified by rectification.

| Step | Conditions | Outcome |

|---|---|---|

| Grignard reaction | Dialkyl ether solvent, room temp to 55°C, 8 hours | Formation of intermediate organometallic complex |

| Hydrolysis | Water or diluted acid/base, <30°C | Conversion to 1,1,3,3-tetramethyldisiloxane |

| Purification | Drying and rectification | High purity disiloxane |

This method is scalable and cost-effective, suitable for commercial production with high yields and product purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Halogen Exchange (Iodination) | 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | Sodium iodide in acetone | 60°C, 24 h | ~97 | Simple, high yield, widely used |

| Hydrosilylation & Functionalization | 1,1,3,3-Tetramethyldisiloxane + alkenes/alkynes | [RhCl(cod)]2 catalyst | 60°C, toluene, air atmosphere | >90 | High selectivity, novel bifunctional products |

| Grignard Reaction & Hydrolysis | Organohydrogen polysiloxanes | Methyl Grignard reagent (CH3MgX) | Dialkyl ether solvent, hydrolysis <30°C | High | Scalable, economical, precursor synthesis |

Detailed Research Findings

- The halogen exchange method using sodium iodide in acetone is well-documented, providing a 97% yield of this compound with simple work-up and high purity.

- Hydrosilylation protocols catalyzed by rhodium complexes allow for selective monofunctionalization of 1,1,3,3-tetramethyldisiloxane derivatives, enabling the synthesis of unsymmetrical bifunctional disiloxanes with excellent yields and functional group tolerance.

- The Grignard reagent approach to synthesizing the disiloxane backbone is advantageous for commercial-scale production, offering a cost-effective and high-yielding route to the key disiloxane intermediate, which can then be further halogenated.

- Recent literature also reports successful thermal reactions of this compound with various imidazole derivatives, confirming the compound’s utility and stability under synthetic conditions.

Chemical Reactions Analysis

Substitution Reactions

The iodomethyl groups serve as excellent electrophilic sites for nucleophilic substitution, enabling functional group transformations:

Key observations:

-

Copper and indium catalysts enhance reaction rates and selectivity for amine/thiol substitutions .

-

Steric effects from the tetramethyldisiloxane backbone limit reactivity with bulky nucleophiles .

Reductive Transformations

The compound participates in reductions under catalytic conditions:

Table 2: Reduction Pathways

| Substrate | Catalyst | Product | Notes |

|---|---|---|---|

| Iodomethyl groups | Fe₃(CO)₁₂, TMDS | 1,1,3,3-Tetramethyldisiloxane | Selective dehalogenation |

| Nitroarenes | InI₃, 80°C | Anilines | Tolerance for ester/cyano groups |

Mechanistic insights:

-

Fe₃(CO)₁₂ facilitates iodine abstraction, forming methyl groups via radical intermediates .

-

InI₃ promotes nitro-to-amine reduction without affecting adjacent electrophilic groups .

Polymerization and Crosslinking

The iodomethyl groups enable condensation reactions for polymer synthesis:

Table 3: Polymerization Examples

Critical parameters:

Catalytic Coupling Reactions

The compound engages in metal-mediated cross-couplings:

Table 4: Coupling Reactions

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Bis(arylmethyl)-tetramethyldisiloxanes | 65–80% |

| Alkynylmagnesium bromides | Ni(acac)₂, 70°C | Bis(alkynylmethyl)-tetramethyldisiloxanes | 55–75% |

Limitations:

-

Palladium systems require anhydrous conditions to prevent siloxane cleavage .

-

Nickel catalysts enable sp³-sp coupling but struggle with electron-deficient alkynes .

Stability and Side Reactions

Key decomposition pathways:

Scientific Research Applications

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

Materials Science: Employed in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.

Biological Research: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industrial Applications: Utilized in the production of specialty polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane involves its ability to undergo substitution reactions, forming stable bonds with various nucleophiles. This reactivity is attributed to the presence of the iodomethyl groups, which are highly reactive towards nucleophilic attack. The compound’s effects are mediated through the formation of new chemical bonds, leading to the creation of novel compounds with desired properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Disiloxanes with varying substituents exhibit distinct physicochemical behaviors based on functional group chemistry. Below is a comparative analysis of 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane and its analogs:

Structural and Functional Group Comparisons

Key Trends in Reactivity and Performance

Substituent Size and Polarity: Iodomethyl groups introduce steric bulk and high polarizability compared to smaller substituents (e.g., hydroxymethyl or methoxy). This may reduce compatibility with nonpolar matrices but enhance halogen-bonding interactions . Aminopropyl derivatives improve polymer dielectric strength due to hydrogen bonding and crosslinking capabilities .

Thermal and Chemical Stability :

- Hydroxymethyl and glycidyl derivatives exhibit moderate thermal stability (decomposition >200°C) , whereas iodomethyl groups may lower stability due to weaker C-I bonds (~234 kJ/mol).

Applications: Crosslinking: Glycidyl- and methacryloxy-substituted disiloxanes are effective in epoxy and dental resins, respectively . Iodomethyl derivatives could serve as intermediates in Suzuki coupling or nucleophilic substitution reactions. Dielectric Materials: Aminopropyl disiloxanes enhance surface insulation in polyimide films (surface flashover voltage >30 kV/mm) , while iodomethyl groups might offer unique dielectric properties due to iodine’s electron-rich nature.

Biological Activity

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (CAS No. 2943-69-3) is a siloxane compound that has garnered interest in various fields due to its unique chemical properties and biological activities. This article explores its biological activity, including its applications in organic synthesis and potential therapeutic uses.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHIOSi

- Molecular Weight : 334.24 g/mol

- Boiling Point : 70-71 °C

- Density : 0.757 g/mL

- Flash Point : -12 °C

These properties make it suitable for various chemical reactions, particularly in organic synthesis as a reducing agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that compounds containing iodine can inhibit the growth of bacteria and fungi. The iodomethyl groups in this compound are believed to contribute to its efficacy against microbial strains by disrupting cellular processes.

Reductive Reactions

This compound is utilized as a reducing agent in organic synthesis. It has been shown to effectively reduce aldehydes and ketones to their corresponding alcohols. This property is particularly valuable in pharmaceutical chemistry for the synthesis of biologically active compounds. For instance:

- Reduction of Amides : It facilitates the conversion of amides to amines under mild conditions, which is crucial for drug development.

Case Studies

Several studies highlight the practical applications of this compound:

- Synthesis of Ziprasidone : In the synthesis of the antipsychotic drug ziprasidone, this compound was employed to reduce an acetophenone derivative effectively .

- Hydrosilylation Reactions : It has been successfully used in hydrosilylation reactions to form alkenylsilanes capable of cross-coupling with aryl and vinyl halides .

Table of Applications

| Application | Description |

|---|---|

| Antimicrobial Activity | Inhibits growth of bacteria and fungi |

| Reduction of Aldehydes/Ketones | Converts aldehydes and ketones to alcohols |

| Reduction of Amides | Converts amides to amines under mild conditions |

| Synthesis of Pharmaceuticals | Used in the synthesis of drugs like ziprasidone |

Safety and Handling

The compound is classified as dangerous due to its potential to cause severe skin burns and eye damage. Proper safety measures must be taken when handling it:

- Hazard Classifications : Causes severe skin burns (H314), may cause respiratory irritation (H335).

- Precautions : Use protective equipment such as gloves and goggles when handling.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane, and what reaction conditions ensure high yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (CAS 2627-95-4) with iodomethane. Critical conditions include:

- Anhydrous solvents (e.g., tetrahydrofuran or toluene) to prevent hydrolysis .

- Temperature control (0–5°C) to minimize side reactions.

- Stoichiometric excess of iodomethane (2.2–2.5 equivalents) to drive the reaction to completion.

- Inert atmosphere (N₂ or Ar) to avoid oxidation. Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) yields >95% purity. Analytical validation by ¹H NMR and FT-IR is essential to confirm substitution .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent photolytic or thermal degradation of Si–I bonds .

- Handling : Use gloves, protective eyewear, and fume hoods. Avoid skin contact due to potential iodine release.

- Waste disposal : Neutralize with aqueous sodium thiosulfate to convert residual iodine into non-hazardous iodide salts before disposal .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- ¹H/¹³C/²⁹Si NMR : Confirm substitution patterns and siloxane backbone integrity. ²⁹Si NMR is critical for distinguishing Si–I (δ ≈ –5 to 0 ppm) from Si–Cl or Si–O bonds .

- FT-IR : Detect Si–I stretching vibrations (~500–600 cm⁻¹) and absence of Si–Cl (~450 cm⁻¹) or Si–OH (~3200–3600 cm⁻¹) .

- Elemental Analysis : Validate iodine content (±0.3% deviation expected) .

Advanced Research Questions

Q. How does the iodine substitution in 1,3-Bis(iodomethyl)-tetramethyldisiloxane influence its reactivity in cross-coupling reactions for polymer synthesis?

Methodological Answer: The Si–I bond’s lower bond energy (≈234 kJ/mol vs. Si–Cl ≈ 381 kJ/mol) enhances reactivity in Sonogashira or Stille couplings . For example:

- Polymer Synthesis : React with terminal alkynes (e.g., propargyl methacrylate) under Pd catalysis to form siloxane-polyurethane hybrids. Monitor reaction progress via ¹H NMR loss of Si–I peaks .

- Kinetic Studies : Use DSC to track exothermic peaks during copolymerization. Optimize catalyst loading (0.5–2 mol% Pd) to balance reactivity and side-product formation .

Q. What computational methods are suitable for predicting the thermal stability and degradation pathways of iodomethyl-functionalized disiloxanes?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G** to model Si–I bond dissociation energies and degradation pathways (e.g., iodine elimination vs. radical formation) .

- Thermogravimetric Analysis (TGA) : Compare experimental degradation onset temperatures (T₀) with computational predictions. Iodinated derivatives typically show T₀ ≈ 150–180°C, lower than chloro analogs due to weaker bonds .

- MD Simulations : Study bulk material behavior under thermal stress to optimize copolymer formulations .

Q. How can researchers resolve contradictions in reported reaction yields for iodomethyl-disiloxane derivatives?

Methodological Answer:

- Systematic Parameter Screening : Vary solvent polarity (e.g., toluene vs. DMF), catalyst type (Pd vs. Cu), and temperature. Use DOE (Design of Experiments) to identify critical factors .

- Cross-Validation : Compare NMR, GC-MS, and elemental analysis data to confirm yield accuracy. For example, GC-MS can detect volatile byproducts (e.g., methyl iodide) that reduce apparent yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.